![molecular formula C7H12N2S B1444000 Methyl[2-(1,3-thiazol-2-yl)propyl]amine CAS No. 92932-25-7](/img/structure/B1444000.png)
Methyl[2-(1,3-thiazol-2-yl)propyl]amine
Overview
Description
“Methyl[2-(1,3-thiazol-2-yl)propyl]amine” is a chemical compound with the CAS number 92932-25-7 . It has a molecular weight of 156.25 and a molecular formula of C7H12N2S . Thiazoles, which include this compound, have been found to have diverse biological activities .
Molecular Structure Analysis
Thiazole, a component of this compound, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Pharmaceutical and Biological Activities
Thiazoles, the group of azole heterocycles to which Methyl[2-(1,3-thiazol-2-yl)propyl]amine belongs, have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Agrochemical Applications
Thiazoles and their derivatives have broad applications in the field of agrochemicals . They are used in the synthesis of various pesticides and herbicides.
Industrial Applications
Thiazoles are used in industrial applications such as rubber vulcanization . They are also used in the synthesis of dyes and pigments .
Photographic Sensitizers
Thiazoles are used as photographic sensitizers . They enhance the sensitivity of photographic films to light, improving image quality.
Antifungal Activity
Some thiazole derivatives have been synthesized and screened for their antifungal activity . This makes them potential candidates for the development of new antifungal drugs.
Drug Design and Discovery
Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . They appear in various synthetic drugs and antibiotics .
Future Directions
Mechanism of Action
Target of Action
Methyl[2-(1,3-thiazol-2-yl)propyl]amine is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to a range of effects .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature .
Result of Action
Thiazole derivatives are known to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s known that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
properties
IUPAC Name |
N-methyl-2-(1,3-thiazol-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-6(5-8-2)7-9-3-4-10-7/h3-4,6,8H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUYVAVHXIFTNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)C1=NC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[2-(1,3-thiazol-2-yl)propyl]amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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